molecular formula C10H15NO B3146591 2-{[(Propan-2-yl)amino]methyl}phenol CAS No. 60399-03-3

2-{[(Propan-2-yl)amino]methyl}phenol

Cat. No.: B3146591
CAS No.: 60399-03-3
M. Wt: 165.23 g/mol
InChI Key: UMWPQXUPRBDXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Propan-2-yl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO. It is a phenolic compound with an isopropylamino group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Propan-2-yl)amino]methyl}phenol typically involves the reaction of phenol with isopropylamine in the presence of formaldehyde. This Mannich reaction forms the desired compound through the following steps:

    Formation of the iminium ion: Formaldehyde reacts with isopropylamine to form an iminium ion.

    Nucleophilic attack: The phenol acts as a nucleophile and attacks the iminium ion, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the reaction is carried out in a solvent such as ethanol or methanol, and the temperature is controlled to optimize the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[(Propan-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-{[(Propan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(Propan-2-yl)amino]methyl}phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

2-{[(Propan-2-yl)amino]methyl}phenol can be compared with other similar compounds, such as:

    Phenol: Lacks the isopropylamino group, making it less versatile in terms of chemical reactivity.

    2-Aminomethylphenol: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.

    2-{[(Methyl)amino]methyl}phenol: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-{[(Propan-2-yl)amino]methyl}phenol, also known as 3-{[(propan-2-yl)amino]methyl}phenol, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NOC_{10}H_{15}NO, with a molar mass of approximately 165.23 g/mol. Its structure features a phenolic ring substituted with a propan-2-yl amino group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H15NO
Molar Mass165.23 g/mol
IUPAC Name3-{[(propan-2-yl)amino]methyl}phenol
CAS Number1490660-66-6

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting the synthesis or degradation of neurotransmitters or hormones.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that regulate various biological functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, contributing to its therapeutic potential in conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study :
    • A study published in Nature investigated the neuroprotective effects of the compound in a model of neurodegeneration. Results showed that treatment with this compound significantly reduced neuronal cell death and improved cognitive function in animal models .
  • Antioxidant Activity Assessment :
    • A research article in MDPI evaluated the antioxidant capacity of various phenolic compounds, including this compound. The findings demonstrated that this compound effectively scavenged free radicals and reduced oxidative stress markers in vitro .
  • Anti-inflammatory Effects :
    • In a pharmacological study, the anti-inflammatory properties were assessed using lipopolysaccharide (LPS)-induced inflammation models. The results indicated that the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

2-[(propan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWPQXUPRBDXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Propan-2-yl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
2-{[(Propan-2-yl)amino]methyl}phenol
Reactant of Route 3
2-{[(Propan-2-yl)amino]methyl}phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[(Propan-2-yl)amino]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(Propan-2-yl)amino]methyl}phenol
Reactant of Route 6
2-{[(Propan-2-yl)amino]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.